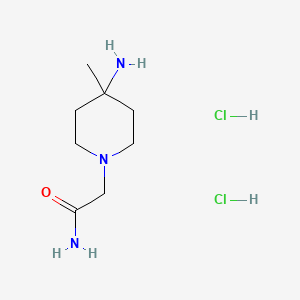

2-(4-Amino-4-methylpiperidin-1-yl)acetamide dihydrochloride

CAS No.:

Cat. No.: VC18027969

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19Cl2N3O |

|---|---|

| Molecular Weight | 244.16 g/mol |

| IUPAC Name | 2-(4-amino-4-methylpiperidin-1-yl)acetamide;dihydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-8(10)2-4-11(5-3-8)6-7(9)12;;/h2-6,10H2,1H3,(H2,9,12);2*1H |

| Standard InChI Key | BCPJQWIRULBMIY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)CC(=O)N)N.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a piperidine ring substituted at the 4-position with both an amino (-NH₂) and methyl (-CH₃) group. The acetamide moiety (-NHCOCH₃) is attached to the piperidine’s nitrogen atom, while the dihydrochloride salt enhances aqueous solubility (Figure 1).

Molecular Formula: C₇H₁₄Cl₂N₂O

Key Features:

-

Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

-

4-Amino-4-methyl Substitution: Introduces steric bulk and hydrogen-bonding capacity.

-

Acetamide Side Chain: Provides hydrogen-bond acceptor/donor sites for target interactions.

-

Dihydrochloride Salt: Improves stability and dissolution in biological matrices .

Comparative Structural Analysis

Piperidine derivatives with acetamide functionalities have been extensively explored in antimalarial drug development. For example, compounds featuring 4-amino-1-methylpiperidinyl groups demonstrated EC₅₀ values of 25–35 nM against Plasmodium falciparum, alongside improved metabolic stability (human hepatic clearance: 1.9–23 μL/min/mg) . These analogs share critical structural motifs with 2-(4-amino-4-methylpiperidin-1-yl)acetamide dihydrochloride, suggesting comparable bioactivity potential.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous piperidine-acetamide derivatives are typically synthesized via:

-

Ring Formation: Cyclization of appropriate amines or ketones to generate the piperidine core.

-

Substitution Reactions: Introducing the 4-amino-4-methyl groups via nucleophilic substitution or reductive amination.

-

Acetamide Coupling: Reacting the piperidine intermediate with acetyl chloride or acetic anhydride.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Key Reactivity Profiles

-

Amide Hydrolysis: The acetamide group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.

-

Salt Disproportionation: The dihydrochloride form can release HCl in solution, affecting pH-dependent stability.

-

Oxidative Metabolism: Piperidine rings are susceptible to CYP450-mediated oxidation, potentially generating hydroxylated metabolites .

Physicochemical Properties

Predicted and Experimental Data

Stability and Solubility

The dihydrochloride salt enhances aqueous solubility compared to the free base, a trait observed in related compounds (e.g., 4-amino-1-methylpiperidinyl derivatives with solubility >150 μM) . Stability studies on analogs suggest moderate hepatic clearance (human: 5.4–23 μL/min/mg; rat: 1.9–24 μL/min/10⁶ cells), indicating potential for oral bioavailability .

Pharmacological Activity

Metabolic and Toxicity Profiles

Piperidine-acetamide derivatives demonstrate species-dependent metabolic stability. For example:

-

Human Liver Microsomes: Clearance rates of 5.4–23 μL/min/mg .

-

Mouse Models: Higher susceptibility to degradation (e.g., 2.1–24 μL/min/10⁶ cells) .

The dihydrochloride form may mitigate first-pass metabolism by improving solubility and reducing enzymatic exposure.

Applications and Therapeutic Prospects

Antimalarial Drug Development

The compound’s scaffold aligns with leads in the 2-anilino quinazoline and dihydroquinazolinone series, which show oral efficacy in murine malaria models . Key advantages include:

-

Selectivity: >50-fold selectivity over mammalian cells in analogs .

-

Oral Bioavailability: Blood plasma levels exceeding EC₅₀ values in preclinical studies .

Neuropharmacological Considerations

While unreported for this specific compound, piperidine derivatives often exhibit neuromodulatory effects (e.g., sigma receptor antagonism). Further studies are needed to explore this potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume